Phenyl N-1,3-benzoxazol-2-yl-P-methylphosphonamidate
Description
Phenyl N-1,3-benzoxazol-2-yl-P-methylphosphonamidate is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound that contains both benzene and oxazole rings
Properties
CAS No. |
61500-16-1 |
|---|---|
Molecular Formula |
C14H13N2O3P |
Molecular Weight |
288.24 g/mol |
IUPAC Name |
N-[methyl(phenoxy)phosphoryl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H13N2O3P/c1-20(17,19-11-7-3-2-4-8-11)16-14-15-12-9-5-6-10-13(12)18-14/h2-10H,1H3,(H,15,16,17) |
InChI Key |
FFKVNPIMVFPVRG-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(NC1=NC2=CC=CC=C2O1)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl N-1,3-benzoxazol-2-yl-P-methylphosphonamidate typically involves the reaction of 2-aminophenol with a suitable phosphonamidate precursor. One common method involves the use of 2-aminophenol and phenyl phosphonamidate under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in a solvent such as toluene at elevated temperatures (e.g., 110°C) for several hours to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as metal catalysts or nanocatalysts may be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-1,3-benzoxazol-2-yl-P-methylphosphonamidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction may produce benzoxazole derivatives with reduced functional groups .
Scientific Research Applications
Phenyl N-1,3-benzoxazol-2-yl-P-methylphosphonamidate has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Phenyl N-1,3-benzoxazol-2-yl-P-methylphosphonamidate involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl benzoxazole sulfonamide: Known for its antimicrobial activity.
2-Piperidine-benzoxazole sulfonamide: Another benzoxazole derivative with potential medicinal applications.
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Exhibits antibacterial and antioxidant activities.
Uniqueness
Phenyl N-1,3-benzoxazol-2-yl-P-methylphosphonamidate is unique due to its specific phosphonamidate functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties .
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